Digitoxigenin-3-bromoacetate
CAS No.: 31702-65-5
Cat. No.: VC1604435
Molecular Formula: C25H35BrO5
Molecular Weight: 495.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31702-65-5 |
---|---|
Molecular Formula | C25H35BrO5 |
Molecular Weight | 495.4 g/mol |
IUPAC Name | [(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-bromoacetate |
Standard InChI | InChI=1S/C25H35BrO5/c1-23-8-5-17(31-22(28)13-26)12-16(23)3-4-20-19(23)6-9-24(2)18(7-10-25(20,24)29)15-11-21(27)30-14-15/h11,16-20,29H,3-10,12-14H2,1-2H3/t16-,17+,18-,19+,20-,23+,24-,25?/m1/s1 |
Standard InChI Key | NINRIIHMWQEVEA-NHODDBOBSA-N |
Isomeric SMILES | C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)CBr |
SMILES | CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CBr |
Canonical SMILES | CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CBr |
Introduction
Chemical Structure and Properties
Digitoxigenin-3-bromoacetate features the characteristic steroid nucleus of cardiac glycosides with the specific bromoacetate ester at the C-3 position. This modification alters the polarity and reactivity of the molecule compared to digitoxigenin, while maintaining the core steroid structure responsible for biological recognition.
Structural Characteristics
The compound consists of the tetracyclic steroid core of digitoxigenin with its characteristic butenolide (α,β-unsaturated γ-lactone) at C-17. The key modification is the bromoacetate ester at the C-3 position, where a hydroxyl group in digitoxigenin has been esterified with bromoacetic acid. This creates a reactive halogen-containing functional group that can participate in further chemical transformations.
Physical Properties
Digitoxigenin-3-bromoacetate typically exists as a crystalline solid with moderate solubility in organic solvents such as dichloromethane, chloroform, and DMSO, with limited solubility in aqueous media. Based on the properties of similar compounds, it likely has a melting point in the range of 210-230°C, though specific data from the search results is limited.
Synthesis and Characterization
Digitoxigenin-3-bromoacetate is synthesized through esterification of the 3β-hydroxyl group of digitoxigenin with bromoacetic acid or bromoacetyl bromide under controlled conditions.
Synthetic Routes
The most direct synthetic approach involves the reaction of digitoxigenin with bromoacetyl bromide in the presence of a base such as pyridine or triethylamine. Alternative methods may utilize bromoacetic acid with coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester formation. The reaction conditions must be carefully controlled to ensure selective esterification at the C-3 position without affecting other functional groups.
Characterization Methods
Characterization of digitoxigenin-3-bromoacetate typically employs a combination of spectroscopic techniques. Based on approaches used for similar compounds, these would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR are essential for structure confirmation, with characteristic signals for the steroid skeleton and the bromoacetate moiety.
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Infrared (IR) spectroscopy: Key bands would include C=O stretching vibrations of the ester and lactone groups.
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern analysis.
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X-ray crystallography: For definitive structural determination if crystalline material is available.
Table 1 below presents typical ¹H and ¹³C NMR assignments for cardenolide structures related to digitoxigenin derivatives, based on data from similar compounds:
Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
---|---|---|
3α | ≈5.0 (broad s) | ≈70 |
5β | ≈1.6 | ≈36-37 |
17α | ≈2.7 (dd) | ≈50 |
18 | ≈0.8 (s) | ≈15-16 |
19 | ≈0.9 (s) | ≈23-24 |
21 | ≈4.9 (d), ≈4.8 (d) | ≈73 |
22 | ≈5.9 (s) | ≈116 |
C-20 (C=O) | - | ≈176 |
C-23 (C=O) | - | ≈174 |
-CH₂Br | ≈3.8-4.0 | ≈25-30 |
Ester C=O | - | ≈167-170 |
Note: These assignments are approximated based on data from related digitoxigenin derivatives .
Biological and Pharmacological Activities
Mechanism of Action
While specific data on digitoxigenin-3-bromoacetate's biological activity is limited in the search results, it likely shares mechanistic similarities with other digitoxigenin derivatives. Cardiac glycosides primarily act through inhibition of the Na⁺/K⁺-ATPase pump, affecting cellular ion homeostasis. Recent research has indicated that cardiac glycosides like digitoxigenin have potential as antiviral and anticancer agents .
The bromoacetate modification at C-3 potentially alters the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. This modification may also affect binding affinity to the Na⁺/K⁺-ATPase and other biological targets.
Research Applications
As a Chemical Intermediate
Digitoxigenin-3-bromoacetate functions as a key intermediate in the synthesis of various compounds with pharmaceutical significance. The reactive bromoacetate group provides a site for nucleophilic substitution reactions, enabling the creation of a library of digitoxigenin derivatives with various substituents at the C-3 position .
In Molecular Probes and Imaging
Related digitoxigenin derivatives have been utilized in the development of molecular probes for imaging. For example, ⁹⁹ᵐTc-labeled digitoxigenin derivatives have been investigated for cancer cell targeting and imaging applications . Similar approaches could potentially be applied using digitoxigenin-3-bromoacetate as a starting material.
Structure-Activity Relationship Studies
Analytical Methods for Identification and Quantification
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection represents the primary analytical method for identification and quantification of digitoxigenin-3-bromoacetate. Reverse-phase HPLC using C18 columns and gradient elution with acetonitrile/water mobile phases is typically employed for cardenolide analysis.
Spectroscopic Methods
Multiple spectroscopic techniques are useful for characterizing and confirming the identity of digitoxigenin-3-bromoacetate:
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UV spectroscopy: The butenolide ring typically shows characteristic absorption at approximately 217-220 nm.
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Mass spectrometry: Provides molecular weight confirmation and structural information through fragmentation patterns.
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NMR spectroscopy: Offers detailed structural information, with characteristic signals for the steroid skeleton and bromoacetate moiety.
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